molecular formula C16H11NO4 B8452212 2-Phthalimidophenylacetic acid

2-Phthalimidophenylacetic acid

Cat. No. B8452212
M. Wt: 281.26 g/mol
InChI Key: XGWVVJHQUHAMEG-UHFFFAOYSA-N
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Patent
US05463063

Procedure details

To a stirred mixture of phenylglycine (3.0 g, 20 mmol) and sodium carbonate (2.23 g, 21 mmol) in 450 mL of water is added N-carbethoxyphthalimide (4.38 g, 20 mmol). After 45 minutes, the reaction slurry is filtered. The filtrate is stirred and the pH adjusted to 1-2 with 4N hydrochloric acid. After 1 hour, the resulting slurry is filtered and the solid washed with water. The solid is dried in vacuo (60° C., <1 mm) to afford 2.88 g (51%) of 2-phthalimidophenylacetic acid as a white powder.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
4.38 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(NCC(O)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:12](=[O:15])([O-])[O-:13].[Na+].[Na+].[C:18]([N:23]1[C:27](=[O:28])[C:26]2=[CH:29][CH:30]=[CH:31][CH:32]=[C:25]2[C:24]1=[O:33])(OCC)=O>O>[C:24]1(=[O:33])[N:23]([C:18]2[CH:5]=[CH:6][CH:1]=[CH:2][C:3]=2[CH2:4][C:12]([OH:13])=[O:15])[C:27](=[O:28])[C:26]2=[CH:29][CH:30]=[CH:31][CH:32]=[C:25]12 |f:1.2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1(=CC=CC=C1)NCC(=O)O
Name
Quantity
2.23 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
450 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.38 g
Type
reactant
Smiles
C(=O)(OCC)N1C(C=2C(C1=O)=CC=CC2)=O

Conditions

Stirring
Type
CUSTOM
Details
The filtrate is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction slurry is filtered
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the resulting slurry is filtered
WASH
Type
WASH
Details
the solid washed with water
CUSTOM
Type
CUSTOM
Details
The solid is dried in vacuo (60° C., <1 mm)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C1(C=2C(C(N1C1=C(C=CC=C1)CC(=O)O)=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.88 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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